(5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.: 606951-39-7
Cat. No.: VC16145749
Molecular Formula: C20H17N3O3S
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606951-39-7 |
|---|---|
| Molecular Formula | C20H17N3O3S |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C20H17N3O3S/c1-12-4-6-13(7-5-12)18-21-20-23(22-18)19(24)17(27-20)11-14-10-15(25-2)8-9-16(14)26-3/h4-11H,1-3H3/b17-11+ |
| Standard InChI Key | XIIVZSGRXWCUIW-GZTJUZNOSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=C(C=CC(=C4)OC)OC)/SC3=N2 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC(=C4)OC)OC)SC3=N2 |
Introduction
(5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one is a complex organic compound featuring a thiazolo-triazole core structure. This compound is characterized by its unique combination of functional groups, including a dimethoxybenzylidene moiety and a methylphenyl substituent. The molecular formula of this compound is C20H17N3O3S, with a molecular weight of approximately 379.4 g/mol .
Chemical Identifiers
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CAS Number: 606951-39-7
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InChIKey: XIIVZSGRXWCUIW-GZTJUZNOSA-N
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SMILES: CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=C(C=CC(=C4)OC)OC)/SC3=N2
Synthesis and Preparation
The synthesis of (5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one typically involves multi-step organic reactions. These methods require precise control over reaction conditions to ensure high yields and purity of the final product. Common synthetic pathways may include condensation reactions and cyclization steps, although specific details are not widely documented in available literature.
Biological Activity and Potential Applications
Compounds with similar structural features, particularly those containing thiazole and triazole rings, have been shown to exhibit significant biological activities. These include antimicrobial, antifungal, and anticancer properties. While specific biological activity data for (5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one is limited, its unique structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Comparison with Similar Compounds
Future Research Directions
Future studies should focus on:
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Biological Activity Assays: Investigating the compound's antimicrobial, antifungal, and anticancer properties.
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Synthetic Optimization: Improving synthetic methods to enhance yield and purity.
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Interaction Studies: Examining how the compound interacts with biological targets to understand its mechanism of action.
These efforts will help clarify the compound's position within the class of thiazolo-triazole derivatives and its potential as a pharmaceutical agent.
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